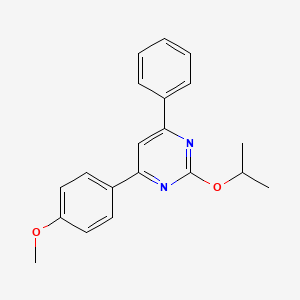![molecular formula C14H19F3N2 B5665982 1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5665982.png)
1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperidine derivatives often involves nucleophilic substitution reactions, Grignard reactions, and various catalytic processes. For example, novel piperidine derivatives have been synthesized through reactions involving benzylamine, with modifications leading to variations in activity and properties. These methods offer a pathway to the synthesis of compounds like 1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine by altering the starting materials or reaction conditions (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be analyzed through spectroscopic methods and X-ray diffraction. For example, the molecular and crystal structures of various hydroxy derivatives of piperidines have been determined, offering insights into the conformation and molecular packing which could be applied to understanding 1-methyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, displaying a range of chemical properties such as reactivity towards nucleophiles, electrophiles, and participation in coupling reactions. The reactivity can be attributed to the presence of functional groups and the basic nature of the piperidine ring. Specific reactions, such as the formation of glycosidic linkages using piperidine reagents, highlight the versatility of these compounds in synthetic chemistry (Crich & Smith, 2001).
Propriétés
IUPAC Name |
1-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-19-8-6-12(7-9-19)18-10-11-4-2-3-5-13(11)14(15,16)17/h2-5,12,18H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFVSFFLSPJYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5665900.png)
![rel-(4aS,7aS)-6-{3-[4-(3-methylphenyl)-1-piperazinyl]propanoyl}octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B5665906.png)

![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-[4-(pyridin-3-yloxy)phenyl]piperidine-2-carboxamide](/img/structure/B5665920.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(5-isoquinolinylmethyl)-N-methylacetamide](/img/structure/B5665933.png)
![1-(2,5-dimethoxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-imidazol-5-ol](/img/structure/B5665947.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5665960.png)

![4-({2-[1-(2,3-dihydro-1H-inden-1-ylcarbonyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5665975.png)
![3,5-dichloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B5665994.png)
![2-{2-[2-(5-methylisoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5666000.png)

![5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5666022.png)